
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide is an amino acid amide.
Applications De Recherche Scientifique
Enhancing Long-Term Potentiation
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide has been studied for its effects on long-term potentiation in the hippocampus of rats. An experimental drug related to this compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, was found to significantly increase the degree and duration of long-term potentiation after systemic administration. This suggests its potential use in enhancing memory and learning processes in vivo (Stäubli et al., 1994).
CCR5 Chemokine Receptor Modulation
Research has identified derivatives of N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide as potent and selective ligands for the human CCR5 chemokine receptor. This receptor is crucial in various immunological responses, suggesting the compound's potential in immunology and inflammatory disease treatment (Burrows et al., 2005).
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
Derivatives of this compound have been investigated for their ability to inhibit human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This suggests its potential application in treating diseases associated with ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).
Corrosion Inhibition on Iron Surfaces
Piperine derivatives related to N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide have been studied as corrosion inhibitors on iron surfaces. These studies have provided insights into the interaction of such compounds with iron, indicating potential applications in material science and engineering (Belghiti et al., 2018).
Antimicrobial Properties
N-substituted derivatives of the compound have been synthesized and tested for their antimicrobial activity. These studies indicate potential applications of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity
Some derivatives have been evaluated for their potential as anticancer agents, with studies showing promising results against certain cancer cell lines. This suggests the compound's application in oncology and drug development for cancer treatment (Boddu et al., 2018).
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-11-23(13-15)20(16-7-3-2-4-8-16)21(24)22-17-9-10-18-19(12-17)26-14-25-18/h2-4,7-10,12,15,20H,5-6,11,13-14H2,1H3,(H,22,24) |
Clé InChI |
XEGOBYSRTDSXFT-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




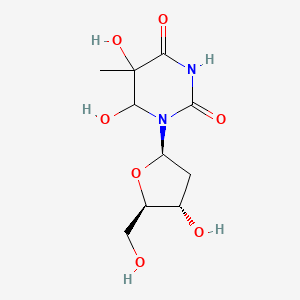

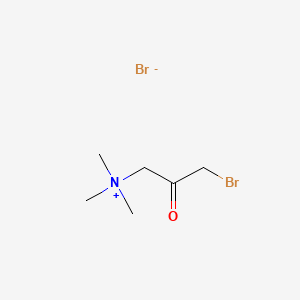
![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)
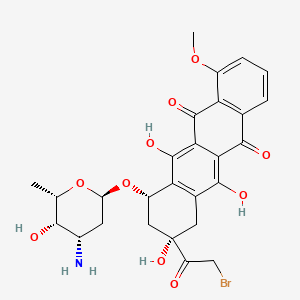
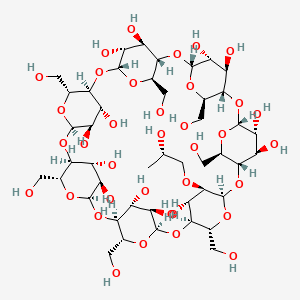
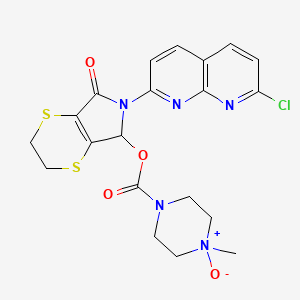
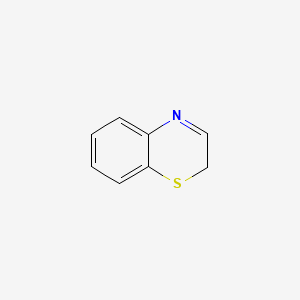
![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
